
Diethoxybis(4-perfluorotolyl)silane
説明
Diethoxybis(4-perfluorotolyl)silane is a biochemical compound used for proteomics research . Its molecular formula is C18H10F14O2Si and has a molecular weight of 552.33 .
Molecular Structure Analysis
This compound contains a total of 46 bonds, including 36 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Physical and Chemical Properties Analysis
This compound has a molecular weight of 552.3 g/mol. It has 0 hydrogen bond donor count, 16 hydrogen bond acceptor count, and 6 rotatable bonds. Its exact mass and monoisotopic mass are 552.0226504 g/mol. It has a topological polar surface area of 18.5 Ų, a heavy atom count of 35, and a complexity of 618 .科学的研究の応用
Lithium-Ion Batteries
Diethoxybis(4-perfluorotolyl)silane and related silane compounds have been studied for their potential applications in lithium-ion batteries. Novel silane compounds are synthesized and utilized as non-aqueous electrolyte solvents. These molecules demonstrate an ability to dissolve lithium salts effectively, suggesting their potential to enhance the performance of lithium-ion batteries. The use of such silane-based electrolytes exhibits high lithium-ion conductivities and excellent cyclability, indicating their promising role in improving lithium-ion battery technologies (Amine et al., 2006).
Supramolecular Chemistry
Research into hypervalent complexes of silanes, including compounds similar to this compound, reveals their potential in supramolecular chemistry. These complexes form through intermolecular Si...N interactions, showcasing the versatility of silanes in creating efficient and versatile binding motifs. This ability to modulate binding modes paves the way for innovative applications in supramolecular assemblies and materials science (Nakash et al., 2005).
Nanostructured Materials
The production of nanostructured polyborocarbosiloxane powders through the irradiation of gaseous mixtures containing silane compounds highlights another significant application. These materials, featuring SiOB bonds and high thermal stability, are of interest for various technological applications due to their unique properties and spongy morphology. Such advancements indicate the role of silanes in the development of new nanostructured materials with potential uses in electronics, catalysis, and beyond (Pola et al., 2005).
作用機序
将来の方向性
特性
IUPAC Name |
diethoxy-bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F14O2Si/c1-3-33-35(34-4-2,15-11(23)7(19)5(17(27,28)29)8(20)12(15)24)16-13(25)9(21)6(18(30,31)32)10(22)14(16)26/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTBYQCFUUXZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)(C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F14O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



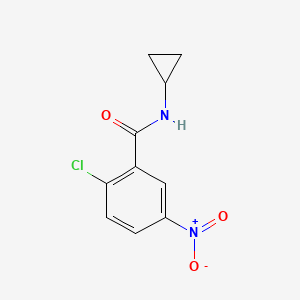
![2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3156865.png)
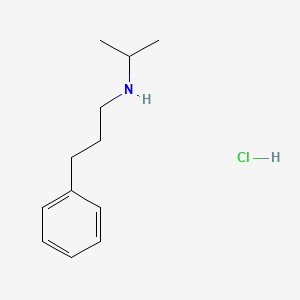
![4-[2-(4-Nitrophenyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3156874.png)
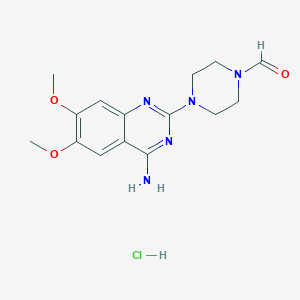

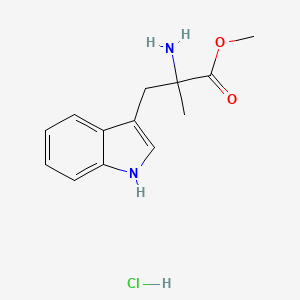
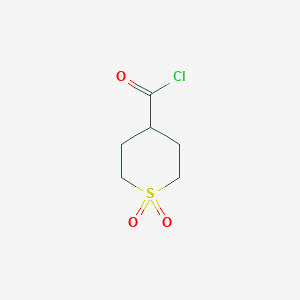
![2-(4-aminophenyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B3156929.png)


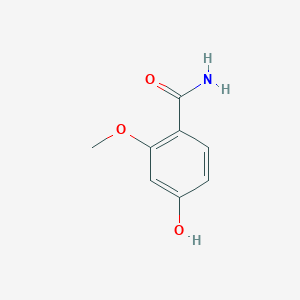
![(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B3156948.png)
